molecular formula C23H29NO5 B2471023 1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one CAS No. 1241259-95-9

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one

Cat. No. B2471023
CAS RN: 1241259-95-9
M. Wt: 399.487
InChI Key: JXJGSGYWIOGFLF-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one is a chemical compound that belongs to the class of azetidinone derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in the G2/M phase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one in lab experiments is its potent pharmacological activity. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential applications in other disease conditions. Finally, research on the synthesis of structurally related compounds may lead to the discovery of more potent and selective pharmacological agents.

Synthesis Methods

The synthesis of 1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of phenoxyacetic acid and sodium methoxide. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(3-ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-3-27-14-8-13-24-21(18-9-7-12-20(17-18)28-16-15-26-2)22(23(24)25)29-19-10-5-4-6-11-19/h4-7,9-12,17,21-22H,3,8,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJGSGYWIOGFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC(=CC=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one

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